molecular formula C26H38O5S B14265703 11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid CAS No. 170968-61-3

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14265703
CAS No.: 170968-61-3
M. Wt: 462.6 g/mol
InChI Key: HHIIYVIKNBIDQM-UHFFFAOYSA-N
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Description

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an ethenylphenoxy group attached to an undecanol chain, along with a 4-methylbenzenesulfonic acid moiety. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethenylphenoxy)undecan-1-ol typically involves the reaction of 4-ethenylphenol with 11-bromoundecanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 11-(4-ethenylphenoxy)undecan-1-ol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

11-(4-Ethenylphenoxy)undecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(4-ethenylphenoxy)undecan-1-ol involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes and receptors, modulating their activity. The undecanol chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. The 4-methylbenzenesulfonic acid moiety can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-Ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential bioactivity. The combination of the phenoxy and undecanol moieties further enhances its versatility in various applications .

Properties

170968-61-3

Molecular Formula

C26H38O5S

Molecular Weight

462.6 g/mol

IUPAC Name

11-(4-ethenylphenoxy)undecan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H30O2.C7H8O3S/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20;1-6-2-4-7(5-3-6)11(8,9)10/h2,12-15,20H,1,3-11,16-17H2;2-5H,1H3,(H,8,9,10)

InChI Key

HHIIYVIKNBIDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)OCCCCCCCCCCCO

Origin of Product

United States

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